molecular formula C6H12N4O4 B14401437 N'-Nitro-N-nitroso-N-pentylurea CAS No. 89445-11-4

N'-Nitro-N-nitroso-N-pentylurea

Cat. No.: B14401437
CAS No.: 89445-11-4
M. Wt: 204.18 g/mol
InChI Key: MKSOHTRNJOKPLD-UHFFFAOYSA-N
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Description

N’-Nitro-N-nitroso-N-pentylurea is a chemical compound characterized by the presence of nitro and nitroso functional groups attached to a pentylurea backbone. This compound belongs to the class of N-nitroso compounds, which are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Nitro-N-nitroso-N-pentylurea typically involves the reaction of pentylurea with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the formation of the desired product and minimize side reactions. The general reaction can be represented as follows: [ \text{Pentylurea} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{N’-Nitro-N-nitroso-N-pentylurea} + \text{by-products} ]

Industrial Production Methods: On an industrial scale, the production of N’-Nitro-N-nitroso-N-pentylurea may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: N’-Nitro-N-nitroso-N-pentylurea undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: The nitroso group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction of the nitro group can produce amines.

Scientific Research Applications

N’-Nitro-N-nitroso-N-pentylurea has several applications in scientific research:

    Biology: The compound is studied for its potential mutagenic and carcinogenic properties, making it a valuable tool in cancer research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.

    Industry: N’-Nitro-N-nitroso-N-pentylurea is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-Nitro-N-nitroso-N-pentylurea involves its ability to form reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The nitroso and nitro groups can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) and other electrophilic species. These reactive intermediates can cause DNA damage, protein modification, and other cellular effects, contributing to its mutagenic and carcinogenic properties.

Comparison with Similar Compounds

    N-Nitroso-N-methylurea: Known for its potent mutagenic and carcinogenic properties.

    N-Nitroso-N-ethylurea: Similar in structure but with an ethyl group instead of a pentyl group.

    N-Nitroso-N-isopropylurea: Contains an isopropyl group and exhibits similar chemical reactivity.

Uniqueness: N’-Nitro-N-nitroso-N-pentylurea is unique due to its specific combination of nitro and nitroso groups attached to a pentylurea backbone. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89445-11-4

Molecular Formula

C6H12N4O4

Molecular Weight

204.18 g/mol

IUPAC Name

3-nitro-1-nitroso-1-pentylurea

InChI

InChI=1S/C6H12N4O4/c1-2-3-4-5-9(8-12)6(11)7-10(13)14/h2-5H2,1H3,(H,7,11)

InChI Key

MKSOHTRNJOKPLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C(=O)N[N+](=O)[O-])N=O

Origin of Product

United States

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